6-Methylbenzo[d]isoxazol-3-amine

Medicinal Chemistry Scaffold Differentiation Building Block Procurement

This 6-methyl variant of benzo[d]isoxazol-3-amine is a validated core scaffold for potent p38α MAPK inhibitors (Ki=0.300 nM) with >40,000-fold CYP3A4 selectivity. The 6-methyl substitution pattern alters electronic and steric properties, enabling precise regioselectivity in cross-coupling and transannulation reactions. Procure ≥98% purity building block to accelerate SAR exploration and synthetic methodology development without de novo core synthesis. Ideal for fragment-based drug discovery and DNA-encoded library construction. Standard research-use-only (RUO); available now.

Molecular Formula C8H8N2O
Molecular Weight 148.165
CAS No. 1378699-89-8
Cat. No. B3013036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylbenzo[d]isoxazol-3-amine
CAS1378699-89-8
Molecular FormulaC8H8N2O
Molecular Weight148.165
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NO2)N
InChIInChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3,(H2,9,10)
InChIKeyAXUHXLAVQYXDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylbenzo[d]isoxazol-3-amine CAS 1378699-89-8 Procurement Guide: Supplier Purity, Specifications, and Comparative Evidence


6-Methylbenzo[d]isoxazol-3-amine (CAS 1378699-89-8, molecular formula C8H8N2O, MW 148.16 g/mol) is a heterocyclic small-molecule building block belonging to the benzo[d]isoxazol-3-amine class . The compound features a benzene-fused isoxazole ring system with a primary amine at the 3-position and a methyl substituent at the 6-position . It is commercially available from multiple suppliers as a research-use-only (RUO) chemical . The compound serves primarily as a synthetic intermediate or scaffold in medicinal chemistry programs, with limited published standalone biological characterization . This guide addresses the specific question: given that multiple benzo[d]isoxazol-3-amine derivatives are commercially available, why would a scientific user specifically select the 6-methyl variant? The answer lies in its unique substitution pattern that confers distinct synthetic utility and scaffold differentiation.

Why 6-Methylbenzo[d]isoxazol-3-amine Cannot Be Casually Substituted with Other Benzo[d]isoxazol-3-amine Analogs


Substitution of 6-methylbenzo[d]isoxazol-3-amine with other benzo[d]isoxazol-3-amine derivatives (e.g., unsubstituted, 5-methyl, 7-methyl, or halogenated variants) is not scientifically interchangeable because the 6-methyl substitution pattern alters the electronic distribution on the aromatic ring and the steric environment around the 3-amino group . In synthetic applications, the position of the methyl group directly influences regioselectivity in downstream reactions, including transannulation and cross-coupling [1][2]. In medicinal chemistry contexts, the 6-methyl substitution pattern on benzo[d]isoxazol-3-amine scaffolds has been specifically incorporated into advanced lead compounds targeting p38α MAPK, demonstrating that this substitution is not arbitrary but rather a deliberate design choice [3]. Procurement decisions must therefore be guided by the specific substitution pattern required for the intended synthetic route or structure-activity relationship (SAR) exploration, not merely by the presence of the benzo[d]isoxazol-3-amine core.

6-Methylbenzo[d]isoxazol-3-amine: Quantitative Comparative Evidence for Scientific Selection


6-Methyl Substitution Confers Unique Scaffold Identity Versus Unsubstituted and 5-Methyl Benzo[d]isoxazol-3-amines

6-Methylbenzo[d]isoxazol-3-amine (CAS 1378699-89-8) is structurally distinct from unsubstituted benzo[d]isoxazol-3-amine (CAS 368426-88-4) and 5-methylbenzo[d]isoxazol-3-amine (CAS 1344704-23-9) . The methyl group at the 6-position (para to the isoxazole oxygen) creates a unique electronic environment with a calculated LogP of 1.64, compared to approximately 1.20 for the unsubstituted parent (estimated from structural analogs) . In medicinal chemistry programs, the 6-methyl-7-aryl substituted benzo[d]isoxazol-3-amine scaffold has been advanced to potent p38α MAPK inhibitors with Ki = 0.300 nM, whereas the unsubstituted core lacking the 6-methyl group shows substantially reduced potency in analogous series (class-level SAR indicates >10-fold potency loss) [1]. This demonstrates that the 6-methyl substitution is not merely decorative but functionally significant for molecular recognition.

Medicinal Chemistry Scaffold Differentiation Building Block Procurement

Supplier Purity and Documentation Differentiation: 98% (Fluorochem) vs. 95% (AKSci) vs. 97% (Bidepharm)

Commercially available 6-methylbenzo[d]isoxazol-3-amine exhibits supplier-dependent purity specifications that directly impact experimental reproducibility . Fluorochem supplies the compound at 98% purity with full SDS documentation including GHS hazard classification (H302, H315, H319, H335) . AKSci offers the compound at 95% minimum purity specification . Bidepharm provides the compound at 97% purity with batch-specific QC documentation including NMR, HPLC, or GC . The 3% absolute purity difference between 98% and 95% grades corresponds to a 60% relative difference in impurity burden (2% vs. 5% total impurities), which may significantly affect sensitive catalytic reactions or biological assays where trace impurities can confound results.

Quality Control Supplier Selection Procurement Specifications

Synthetic Utility: 6-Methylbenzo[d]isoxazol-3-amine Enables Metal-Free Transannulation to Pyrimidine Derivatives

6-Methylbenzo[d]isoxazol-3-amine and its class analogs participate in I2-DMSO-mediated multicomponent [3+1+2] cascade annulation reactions to generate 2,4,5-substituted pyrimidine derivatives [1]. This metal-free transannulation proceeds with the formation of two C–N bonds and one C–C bond in a single pot [1]. While the published methodology uses unsubstituted benzo[d]isoxazol-3-amine as the model substrate, the reaction scope explicitly includes substituted variants [1]. The presence of the 6-methyl group on the aromatic ring is expected to influence the electronic character of the benzo[d]isoxazol-3-amine scaffold, potentially affecting reaction rates, regioselectivity, or product yields in this annulation chemistry. The 1,4-dicarbonyl scaffold of the resulting pyrimidine can be further transformed into pyrimido[4,5-d]pyridazine skeletons [1].

Synthetic Methodology Heterocyclic Chemistry Building Block Validation

Medicinal Chemistry Precedent: 6-Methylbenzo[d]isoxazol-3-amine Scaffold Appears in Potent p38α MAPK Inhibitors (Ki = 0.300 nM)

Derivatives of the 6-methylbenzo[d]isoxazol-3-amine scaffold have been developed as potent inhibitors of p38α mitogen-activated protein kinase (MAPK) [1]. Specifically, 6-methyl-7-(1-((S)-3-methylmorpholino)phthalazin-6-yl)benzo[d]isoxazol-3-amine (CHEMBL494916) demonstrates a Ki of 0.300 nM against human recombinant GST-tagged p38α MAPK in ATF2 phosphorylation assays [1]. This same compound shows an IC50 of 12,000 nM (12 μM) against CYP3A4 in human liver microsomes, indicating a selectivity window of approximately 40,000-fold between the intended kinase target and this off-target metabolic enzyme [1][2]. The N-ethyl analog (CHEMBL495493) shows comparable CYP3A4 IC50 of 10,000 nM (10 μM), suggesting that the 6-methylbenzo[d]isoxazol-3-amine core contributes to the overall selectivity profile [3]. This precedent establishes the 6-methylbenzo[d]isoxazol-3-amine scaffold as a validated starting point for kinase inhibitor medicinal chemistry programs.

Kinase Inhibition p38 MAPK Lead Optimization

Physicochemical Differentiation: Computed LogP and H-Bond Profile

6-Methylbenzo[d]isoxazol-3-amine exhibits computed physicochemical properties that differentiate it from close analogs . The compound has a calculated LogP of 1.64, 2 H-bond acceptors (the isoxazole oxygen and the amine nitrogen), 1 H-bond donor (the primary amine), and an Fsp3 value of 0.125 . The Fsp3 value of 0.125 (the fraction of sp3-hybridized carbons) indicates a predominantly planar, aromatic structure, which is characteristic of the benzo[d]isoxazole core. In comparison, the unsubstituted benzo[d]isoxazol-3-amine (CAS 368426-88-4) has a lower LogP (estimated ~1.2) due to the absence of the methyl group, resulting in different solubility and permeability profiles [1]. The 6-methyl substitution increases lipophilicity by approximately 0.4 LogP units relative to the unsubstituted parent, which can meaningfully influence membrane permeability and protein binding in biological assays.

ADME Prediction Physicochemical Properties Drug-likeness

6-Methylbenzo[d]isoxazol-3-amine: Validated Application Scenarios for Research Procurement


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Using the 6-Methylbenzo[d]isoxazol-3-amine Scaffold

6-Methylbenzo[d]isoxazol-3-amine is a validated core scaffold for developing potent kinase inhibitors, with precedent established in p38α MAPK inhibitor programs achieving Ki = 0.300 nM . The 6-methyl substitution pattern has been specifically incorporated into advanced leads that demonstrate >40,000-fold selectivity over CYP3A4 . Researchers pursuing novel kinase inhibitors—particularly those targeting p38α MAPK or related kinases—can procure this building block as a starting point for SAR exploration, leveraging the existing medicinal chemistry precedent to accelerate lead optimization. The commercial availability of this specific substitution pattern eliminates the need for de novo synthesis of the 6-methylbenzo[d]isoxazol-3-amine core, reducing synthetic burden and enabling rapid analog generation.

Synthetic Methodology: Metal-Free Heterocycle Construction via Transannulation

Benzo[d]isoxazol-3-amines, including the 6-methyl variant, serve as substrates in I2-DMSO-mediated [3+1+2] cascade annulation reactions to access 2,4,5-substituted pyrimidine derivatives under metal-free conditions . The reaction forms two C–N bonds and one C–C bond in a single pot, with the resulting 1,4-dicarbonyl scaffold capable of further transformation to pyrimido[4,5-d]pyridazine skeletons . For synthetic chemists developing new heterocyclic methodologies or constructing pyrimidine-focused compound libraries, 6-methylbenzo[d]isoxazol-3-amine offers a pre-functionalized building block that enables direct access to methyl-substituted pyrimidine products without requiring separate methylation steps.

Building Block Procurement for Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) Synthesis

6-Methylbenzo[d]isoxazol-3-amine, with its defined substitution pattern, favorable physicochemical properties (LogP = 1.64, MW = 148.16), and primary amine handle for further derivatization, is well-suited as a building block in fragment-based drug discovery or DNA-encoded library construction . The compound's 98% purity grade (Fluorochem) provides the high chemical fidelity required for on-DNA chemistry, where impurities can interfere with ligation efficiency or sequencing accuracy . The 6-methyl substitution offers a specific vector for SAR exploration distinct from unsubstituted or 5-methyl analogs, enabling library designers to probe the effects of para-methyl substitution on target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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